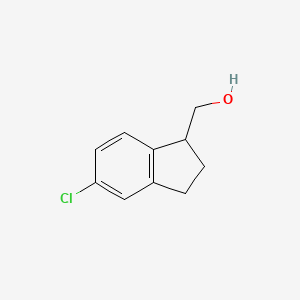

(5-Chloro-indan-1-yl)-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2,3-dihydro-1H-inden-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8,12H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSCXMZIJZUPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CO)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272477 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711017-67-3 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=711017-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Scaffold Analysis: 5-Chloro-1-(hydroxymethyl)indane

Topic: 5-Chloro-1-(hydroxymethyl)indane: Strategic Scaffold Analysis Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary & Chemical Identity

5-Chloro-1-(hydroxymethyl)indane (IUPAC: (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol) represents a high-value chiral building block in medicinal chemistry. Structurally, it consists of a bicyclic indane core substituted with a chlorine atom at the C5 position and a primary hydroxymethyl group at the benzylic C1 position.

This scaffold is a critical pharmacophore precursor, sharing structural homology with serotonin modulators and melatonin receptor agonists. Its utility lies in the C1-hydroxymethyl handle , which serves as a versatile pivot for chain extension, amination (via mesylation/azide displacement), or direct receptor binding interactions.

Physicochemical Profile

| Property | Value (Calculated/Observed) |

| IUPAC Name | (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| Precursor CAS | 42348-86-7 (5-Chloro-1-indanone) |

| Chirality | 1 Stereocenter (C1); exists as (R) and (S) enantiomers |

| LogP (Calc) | ~2.3 – 2.6 |

| H-Bond Donors | 1 (Primary Alcohol) |

| H-Bond Acceptors | 1 |

Synthetic Architecture

The synthesis of 5-chloro-1-(hydroxymethyl)indane is rarely a direct isolation from natural sources; it is engineered from the commercially robust precursor 5-chloro-1-indanone .

Pathway Logic: The Wittig-Hydroboration Protocol

-

Olefination: Conversion of the C1 ketone to an exocyclic methylene using a Wittig reagent. This installs the necessary carbon atom.

-

Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond. This step is the stereodefining event . Using standard borane (BH₃·THF) yields a racemate, whereas chiral boranes (e.g., Ipc₂BH) allow for enantioselective access to the (R) or (S) isomer.

DOT Diagram: Synthetic Workflow

Figure 1: Step-wise synthetic conversion from the indanone precursor to the hydroxymethyl target via exocyclic olefination.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step A: Methylenation (Wittig Reaction)

Objective: Convert 5-chloro-1-indanone to 5-chloro-1-methylene-2,3-dihydro-1H-indene.

-

Reagent Prep: In a flame-dried flask, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).

-

Deprotonation: Cool to 0°C. Add n-BuLi (1.2 equiv) dropwise. The solution yields a characteristic yellow ylide color. Stir for 30 min.

-

Addition: Cannulate a solution of 5-chloro-1-indanone (1.0 equiv) in THF into the ylide solution.

-

Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot (Rf ~0.4) should disappear; the non-polar alkene (Rf ~0.8) will appear.

-

Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O. Dry over MgSO₄ and concentrate. Purify via silica flash chromatography (100% Hexanes) to remove triphenylphosphine oxide.

Step B: Hydroboration-Oxidation

Objective: Regioselective installation of the primary alcohol.

-

Hydroboration: Dissolve the Step A alkene (1.0 equiv) in anhydrous THF. Cool to 0°C.

-

Addition: Add BH₃·THF (1.0 M, 0.5 equiv) dropwise. Crucial: For enantioselective synthesis, replace BH₃ with (-)-Ipc₂BH (1.2 equiv) at -25°C.

-

Oxidation: Once the alkene is consumed (approx. 2h), carefully add 3M NaOH (1.2 equiv) followed by 30% H₂O₂ (1.2 equiv). Caution: Exothermic reaction. Maintain temperature <10°C.

-

Isolation: Stir for 1h at room temperature. Extract with EtOAc. Wash with brine.

-

Purification: The crude oil is purified via column chromatography (Hexane/EtOAc 3:1). The product is typically a viscous oil or low-melting solid.

Analytical Characterization & Validation

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be validated.

| Technique | Diagnostic Signal | Structural Confirmation |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.60–3.80 (m, 2H) | Confirms -CH₂OH (Diastereotopic protons). |

| δ 3.20–3.35 (m, 1H) | Confirms C1-H (Benzylic methine). | |

| δ 7.10–7.30 (m, 3H) | Aromatic pattern consistent with 5-chloro substitution. | |

| ¹³C NMR | δ ~65.0 ppm | Primary alcohol carbon (CH₂ -OH). |

| δ ~45.0 ppm | Benzylic C1 stereocenter. | |

| IR Spectroscopy | 3300–3400 cm⁻¹ | Broad O-H stretch (Alcohol). |

| HRMS (ESI) | [M+H]⁺ or [M+Na]⁺ | Matches calculated mass for C₁₀H₁₁ClO. |

Pharmaceutical Applications

The 5-chloro-1-(hydroxymethyl)indane scaffold is a privileged structure in CNS drug discovery.

Melatonin Receptor Agonism

The indane ring mimics the indole core of melatonin. The 5-chloro substituent often enhances metabolic stability and receptor affinity compared to the native methoxy group. The C1-hydroxymethyl group is a bioisostere for the amide side chain found in drugs like Ramelteon , serving as a linker to install propionamide or similar motifs.

Monoamine Transporter Inhibitors

This scaffold is homologous to precursors used for Indatraline (a non-selective monoamine transporter inhibitor). The hydroxymethyl group can be converted to an amine via:

-

Mesylation (

OMs) followed by Azidation ( -

This creates 1-(aminomethyl)-5-chloroindane derivatives, which are potent scaffolds for serotonin/norepinephrine reuptake inhibition.

DOT Diagram: Functionalization Logic

Figure 2: Divergent synthesis pathways from the hydroxymethyl scaffold to bioactive CNS agents.

References

-

Precursor Identity & Synthesis

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142599, 5-Chloro-1-indanone. Retrieved from [Link]

- Note: This source validates the starting material (CAS 42348-86-7) and the indane core numbering system.

-

- Synthetic Methodology (Indanone to Indane-methanol)

-

Structural Applications (Indoxacarb/Indane Pharmacophores)

-

Xu, J., et al. (2019). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Reaction Chemistry & Engineering. Retrieved from [Link] (Demonstrates the reactivity and medicinal value of the 5-chloro-indane scaffold).

-

Sources

Molecular weight and formula of (5-Chloro-indan-1-yl)-methanol

[1][2][3]

Executive Summary

This compound (CAS 711017-67-3) is a functionalized indane derivative utilized primarily as a chiral building block in the synthesis of central nervous system (CNS) active agents.[1] Characterized by a rigid bicyclic core and a reactive hydroxymethyl handle, it serves as a precursor for serotonin and dopamine reuptake inhibitors (e.g., Indatraline analogs) and melatonin receptor agonists.[1] This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and handling protocols for research and development applications.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The molecule consists of a 2,3-dihydro-1H-indene (indane) core substituted with a chlorine atom at the 5-position and a hydroxymethyl group at the 1-position.[1] The presence of a chiral center at C1 renders this molecule capable of existing as (R)- and (S)-enantiomers, though it is typically supplied as a racemate in bulk synthesis.[1]

Table 1: Physicochemical Specifications

| Property | Value |

| Chemical Name | (5-Chloro-2,3-dihydro-1H-inden-1-yl)methanol |

| Common Name | This compound |

| CAS Number | 711017-67-3 |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| Exact Mass | 182.0498 g/mol |

| Appearance | Off-white to pale yellow solid (typically) |

| LogP (Predicted) | ~2.3 – 2.5 |

| H-Bond Donors | 1 (Hydroxyl group) |

| H-Bond Acceptors | 1 (Oxygen) |

| Chirality | C1 (Racemic unless specified) |

Structural Analysis (SMILES)

SMILES: OCCC1CC2=C(C=CC(Cl)=C2)1[1]

-

Core: Bicyclic indane scaffold provides lipophilic rigidity.[1]

-

5-Cl: Electron-withdrawing halogen enhances metabolic stability and receptor affinity in downstream targets.[1]

-

1-CH₂OH: Primary alcohol serves as a versatile handle for oxidation (to aldehyde/acid), halogenation (to alkyl halide), or sulfonation (to mesylate/tosylate).[1]

Synthetic Methodology

The synthesis of this compound typically proceeds via the reduction of its corresponding carboxylic acid precursor.[1] This route ensures high regioselectivity and preserves the integrity of the bicyclic core.[1]

Retrosynthetic Analysis

The logical disconnection reveals 5-chloroindan-1-carboxylic acid as the immediate precursor.[1] This acid is derived from 5-chloro-1-indanone , a well-known intermediate synthesized via Friedel-Crafts cyclization.[1]

Figure 1: Synthetic pathway from commodity starting materials to the target alcohol.[1][2][3]

Detailed Protocol: Reduction of 5-Chloroindan-1-carboxylic Acid

Objective: Convert the carboxylic acid moiety to a primary alcohol using Borane-Tetrahydrofuran (BH₃[1]·THF) complex.[1] This method is preferred over Lithium Aluminum Hydride (LiAlH₄) for its chemoselectivity and milder conditions.[1]

Reagents:

-

Substrate: 5-Chloroindan-1-carboxylic acid (1.0 eq)[1]

-

Reducing Agent: Borane-THF complex (1.0 M solution, 1.2–1.5 eq)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

-

Quenching Agent: Methanol (MeOH)[1]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with nitrogen.[1]

-

Dissolution: Charge the flask with 5-chloroindan-1-carboxylic acid and dissolve in anhydrous THF (approx. 10 mL/g substrate). Cool the solution to 0°C using an ice bath.

-

Addition: Add the BH₃·THF solution dropwise via a pressure-equalizing addition funnel over 30 minutes.[1] Note: Gas evolution (H₂) will occur; ensure adequate venting.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS.[1] The acid spot should disappear.[1]

-

Quenching: Cool the mixture back to 0°C. Carefully add Methanol dropwise until gas evolution ceases to destroy excess borane.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield this compound as a solid.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[3]

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region (6.8–7.3 ppm): Three protons corresponding to the 5-chloro-substituted benzene ring (splitting pattern: doublet, doublet of doublets, doublet).[1]

-

Hydroxymethyl (-CH₂OH): Multiplet or doublet around 3.6–3.8 ppm.[1]

-

Benzylic Methine (H1): Multiplet around 3.2–3.4 ppm.[1]

-

Ring Methylenes (H2, H3): Complex multiplets in the 1.8–3.0 ppm range.[1]

-

-

¹³C NMR: Should show 10 distinct carbon signals (4 aromatic CH, 2 aromatic quaternary, 1 aliphatic CH, 2 aliphatic CH₂, 1 aliphatic CH₂OH).[1]

Mass Spectrometry (MS)[3]

Applications in Drug Development[3][10]

This compound is a "privileged scaffold" intermediate.[1] Its structural rigidity reduces the entropic penalty of binding to protein targets.[1]

-

Monoamine Transporter Inhibitors: The scaffold is homologous to Indatraline , a non-selective monoamine transporter inhibitor.[1] The 5-chloro substituent modulates metabolic clearance (blocking para-hydroxylation) and enhances lipophilicity.[1]

-

Melatonin Receptor Agonists: Indane derivatives are bioisosteres for the indole core found in melatonin.[1] The hydroxymethyl group can be converted to an amide side chain (via mesylation and amination) to mimic the acetylaminoethyl tail of melatonin or Ramelteon.[1]

-

Kinase Inhibitors: The rigid indane core serves as a spacer in various ATP-competitive inhibitors, positioning the H-bond donor/acceptor motifs effectively.[1]

Figure 2: Downstream applications in medicinal chemistry.

Safety and Handling (MSDS Highlights)

References

-

Sigma-Aldrich. (n.d.).[1] this compound Product Detail. Retrieved from (Verified CAS 711017-67-3).[1]

-

Zhang, L., et al. (2012).[1][4] "Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb." Asian Journal of Chemistry, 24(3), 1413-1414.[1][4] (Describes upstream indanone synthesis).

-

Brown, H. C., & Choi, Y. M. (1982).[1] "Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry, 47(16), 3153-3163.[1] (Standard protocol for Acid to Alcohol reduction).[1]

-

PubChem. (n.d.).[1][5] Compound Summary: 5-Chloro-1-indanone.[1][3] Retrieved from .[1] (Precursor data).

Sources

- 1. Indane (CAS 496-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 3. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Indandione derivative 3 | C27H26N2O3 | CID 89559486 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preamble: Navigating the Known and the Novel in Chloro-Indane Chemistry

An In-depth Technical Guide to 5-Chloro-1-indanol and a Comparative Analysis with the Putative 5-Chloroindan-1-ylmethanol

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indane scaffold is a recurring motif, valued for its rigid bicyclic structure that can effectively orient pharmacophoric elements in three-dimensional space.[1][2] The introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. This guide provides a detailed examination of 5-chloro-1-indanol, a secondary alcohol derivative of 5-chloroindane.

A crucial point of clarification is pertinent to the second subject of this guide, 5-chloroindan-1-ylmethanol. Extensive searches of prominent chemical databases and the scientific literature have yielded no specific information on this compound. It is, for the purposes of this guide, considered a putative or novel structure. Consequently, this document will first offer a comprehensive, evidence-based overview of the synthesis, properties, and potential applications of 5-chloro-1-indanol. It will then provide a theoretical analysis of 5-chloroindan-1-ylmethanol, predicated on established principles of organic chemistry, to draw out the key differences between these two structurally related molecules.

Part 1: A Comprehensive Profile of 5-Chloro-1-indanol

5-Chloro-1-indanol is a secondary alcohol built on the 5-chloro-2,3-dihydro-1H-indene framework. Its synthesis, properties, and reactivity are intrinsically linked to its precursor, 5-chloro-1-indanone.

Synthesis of 5-Chloro-1-indanol

The synthesis of 5-chloro-1-indanol is most efficiently achieved via the reduction of its corresponding ketone, 5-chloro-1-indanone. The ketone itself is a well-documented intermediate.[3]

Multiple synthetic routes to 5-chloro-1-indanone have been reported, often involving an intramolecular Friedel-Crafts acylation. One common pathway starts from 3-chlorobenzaldehyde.[4][5][6][7]

Figure 1: Synthesis of 5-Chloro-1-indanone.

Another established method involves the direct one-step cyclization of chlorobenzene and 3-chloropropionyl chloride using a strong acid catalyst.[8]

The reduction of the carbonyl group in 5-chloro-1-indanone to a secondary alcohol is a standard transformation in organic synthesis. The choice of reducing agent is critical to ensure chemoselectivity, preserving the chloro-substituent and the aromatic ring.

Figure 2: Reduction of 5-Chloro-1-indanone.

Experimental Protocol: Synthesis of 5-Chloro-1-indanol

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1-indanone (1.0 eq.) in methanol or ethanol at room temperature.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to decompose the excess NaBH₄.

-

Extraction: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude 5-chloro-1-indanol by column chromatography on silica gel or by recrystallization to obtain the final product.

Physicochemical Properties

The properties of 5-chloro-1-indanol can be inferred from its structure and from the data available for its precursor, 5-chloro-1-indanone.

| Property | 5-Chloro-1-indanone | 5-Chloro-1-indanol (Predicted/Inferred) |

| Molecular Formula | C₉H₇ClO[3] | C₉H₉ClO |

| Molecular Weight | 166.60 g/mol [3] | 168.62 g/mol |

| Appearance | Light beige to beige solid | White to off-white solid |

| Melting Point | 94-98 °C[9] | Likely lower than the ketone due to changes in crystal packing, but higher than a non-polar analogue due to hydrogen bonding. |

| Boiling Point | 288.5 ± 29.0 °C at 760 mmHg[9] | Expected to be higher than the ketone due to intermolecular hydrogen bonding. |

| Solubility | Insoluble in water; soluble in chloroform.[10] | Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, and acetone. |

| Chirality | Achiral | Chiral at the C1 position, exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective reduction is employed. |

Reactivity and Potential Applications

As a secondary benzylic alcohol, 5-chloro-1-indanol is a versatile intermediate. The hydroxyl group can undergo a variety of reactions, including:

-

Oxidation: Re-oxidation to 5-chloro-1-indanone using mild oxidizing agents.

-

Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers, respectively.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles.

-

Dehydration: Elimination of water to form the corresponding indene derivative, though this may require harsh conditions.

The presence of the chlorine atom on the aromatic ring also allows for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity, although the reactivity might be influenced by the other substituents.

In drug discovery, 5-chloro-1-indanol can serve as a valuable building block for creating libraries of compounds for screening. The chiral center at C1 allows for the exploration of stereochemistry-dependent binding to biological targets.[11]

Part 2: A Theoretical Examination of 5-Chloroindan-1-ylmethanol

As previously stated, "5-chloroindan-1-ylmethanol" is not a readily identifiable compound in the scientific literature. This section will therefore proceed with a theoretical analysis based on its putative structure.

Defining the Structure

The name 5-chloroindan-1-ylmethanol specifies an indane core with a chlorine atom at the 5-position and a hydroxymethyl group (-CH₂OH) at the 1-position. This makes it a primary alcohol and a structural isomer of 5-chloro-1-indanol.

Figure 3: Structural Comparison.

Plausible Synthetic Pathways

The synthesis of this molecule would likely require a precursor with a carbon-based functional group at the 1-position that can be reduced to a hydroxymethyl group.

Figure 4: Plausible (Undocumented) Synthetic Routes.

These routes are standard transformations, but their feasibility depends on the availability of the starting materials, 5-chloroindane-1-carboxylic acid or 5-chloroindane-1-carbaldehyde, which themselves are not common commercial chemicals.

Part 3: Core Differences and Their Implications

The primary distinction between 5-chloro-1-indanol and 5-chloroindan-1-ylmethanol lies in the nature of their alcohol functional groups—secondary versus primary—and the synthetic accessibility.

| Feature | 5-Chloro-1-indanol | 5-Chloroindan-1-ylmethanol (Theoretical) |

| Functional Group | Secondary Alcohol | Primary Alcohol |

| Stereochemistry | Chiral at C1 | Chiral at C1 |

| Reactivity of -OH | Less reactive than a primary alcohol. Oxidation yields a ketone. | More reactive than a secondary alcohol. Oxidation can yield an aldehyde or a carboxylic acid. |

| Steric Hindrance | The -OH group is directly on the bicyclic ring system, making it more sterically hindered. | The -OH group is on a methylene spacer, making it less sterically hindered and more accessible. |

| Synthetic Accessibility | Readily synthesized from the well-known 5-chloro-1-indanone. | No documented synthesis. Plausible routes require less common precursors. |

| Potential in Drug Design | The rigid placement of the hydroxyl group can be crucial for specific hydrogen bonding interactions in a receptor pocket. | The flexible -CH₂OH linker allows for more conformational freedom, which could be advantageous or detrimental depending on the target. |

Conclusion

This guide has provided a detailed overview of 5-chloro-1-indanol, a readily accessible and synthetically versatile molecule with potential applications in drug discovery. Its chemistry is well-grounded in the established synthesis of its precursor, 5-chloro-1-indanone.

In contrast, 5-chloroindan-1-ylmethanol remains a hypothetical construct within the bounds of readily available scientific information. While its structure and potential reactivity can be predicted from fundamental chemical principles, its practical synthesis and application are yet to be documented. The key differences—a secondary versus a primary alcohol, and known versus unknown synthetic accessibility—would make these two molecules distinct tools in the arsenal of a medicinal chemist. For researchers in drug development, 5-chloro-1-indanol represents a reliable and characterizable starting point for molecular design, while 5-chloroindan-1-ylmethanol represents an opportunity for novel synthesis and exploration, should a viable synthetic route be developed.

References

-

Understanding the Synthesis and Suppliers of 5-Chloro-1-Indanone. (URL: [Link])

- CN104910001A - Synthetic method of 5-chloro-1-indanone - Google P

-

Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka. (URL: [Link])

-

104910001 Synthetic method of 5-chloro-1-indanone - WIPO Patentscope. (URL: [Link])

-

Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine - MDPI. (URL: [Link])

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (URL: [Link])

-

5-Chloro-1-indanone - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

5-Chloro-1-pentanol | C5H11ClO | CID 78915 - PubChem - NIH. (URL: [Link])

-

5-Indanol | C9H10O | CID 15118 - PubChem - NIH. (URL: [Link])

-

5-Chloro-1-indanone | CAS#:42348-86-7 | Chemsrc. (URL: [Link])

-

α-Methyltryptamine - Wikipedia. (URL: [Link])

-

Medicinal Chemistry of Indane and Its Analogues: A Mini Review - ResearchGate. (URL: [Link])

-

A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas - MDPI. (URL: [Link])

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (URL: [Link])

-

In2O3-ZrO2 as Alternative to Cu-based Catalysts for Methanol Production Step in the CO2 to Hydrocarbon Process - Chemical Engineering Transactions. (URL: [Link])

-

Indane Derivatives - Eburon Organics. (URL: [Link])

-

5-Chloro-1-indanone - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

Stereochemistry: Crash Course Organic Chemistry #8 - YouTube. (URL: [Link])

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (URL: [Link])

-

Stereochemistry - Dalal Institute. (URL: [Link])

-

2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2- - MDPI. (URL: [Link])

-

Isocyanide-functionalised phosphines - RSC Publishing. (URL: [Link])

-

Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed. (URL: [Link])

-

Preparation method of 5-chloro-1-indanone - Eureka | Patsnap. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 8. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]

- 9. 5-Chloro-1-indanone | CAS#:42348-86-7 | Chemsrc [chemsrc.com]

- 10. 5-Chloro-1-indanone CAS#: 42348-86-7 [m.chemicalbook.com]

- 11. youtube.com [youtube.com]

Chiral Indane Methanol Derivatives in Drug Discovery: A Technical Guide

Introduction: The Convergence of Privileged Scaffolds and Stereochemistry

In the landscape of modern medicinal chemistry, the indane scaffold has emerged as a "privileged" structure—a molecular framework that is capable of providing ligands for more than one biological target.[1] Its rigid bicyclic system, composed of a benzene ring fused to a cyclopentane ring, offers a unique three-dimensional topography that can be strategically decorated with functional groups to interact with a wide array of biological macromolecules.[2] From anti-inflammatory agents like Sulindac to neuroprotective molecules and anticancer therapeutics, the indane nucleus is a cornerstone in the development of efficacious pharmaceuticals.[2]

The significance of the indane scaffold is amplified when considered through the lens of stereochemistry. The majority of drugs currently in clinical use are chiral, and it is a well-established principle that different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3][4] Consequently, the ability to synthesize single-enantiomer drugs is not merely an academic exercise but a critical component of developing safer and more effective medicines.[5]

This guide focuses on a specific and highly valuable class of synthons: chiral indane methanol derivatives. These molecules, which feature a hydroxyl group attached to the five-membered ring of the indane system, serve as powerful tools in asymmetric synthesis. They can act as chiral building blocks, chiral auxiliaries, or precursors to highly efficient chiral catalysts.[6][7] At the forefront of this class is cis-1-amino-2-indanol, a versatile and conformationally constrained amino alcohol that has proven indispensable in the synthesis of complex pharmaceuticals, most notably the HIV protease inhibitor Indinavir.[6][8]

This document provides an in-depth technical exploration of the synthesis and application of chiral indane methanol derivatives, with a particular focus on cis-1-amino-2-indanol. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utility of these remarkable molecules.

Part 1: The Strategic Synthesis of Chiral Indane Methanol Derivatives

The cornerstone of utilizing chiral indane methanol derivatives is the ability to produce them in high enantiomeric purity. The synthesis of (1S,2R)-cis-1-amino-2-indanol, the key intermediate for Indinavir, provides an excellent case study in the strategic approaches to obtaining single-enantiomer compounds.[9]

Synthetic Strategies: A Multi-pronged Approach

There are three primary strategies for accessing enantiopure cis-1-amino-2-indanol:

-

Resolution of a Racemic Mixture: This classical approach involves synthesizing the racemic compound and then separating the enantiomers using a chiral resolving agent. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

-

Synthesis from the Chiral Pool: This strategy utilizes readily available, inexpensive chiral starting materials from nature, such as amino acids. For instance, enantiomerically pure (1S,2R)-1-amino-2-indanol can be synthesized from D-phenylalanine.[10] This approach leverages the existing chirality of the starting material to induce the desired stereochemistry in the final product.

-

Asymmetric Synthesis from Prochiral Starting Materials: This is often the most elegant and efficient approach, creating the desired stereocenters from a non-chiral starting material using a chiral catalyst or reagent. The Sharpless asymmetric dihydroxylation is a powerful tool in this context, allowing for the stereospecific introduction of two hydroxyl groups across a double bond.[10]

Representative Synthetic Workflow: Asymmetric Synthesis of (1S,2R)-cis-1-amino-2-indanol

The following workflow illustrates a common asymmetric synthesis route starting from (E)-cinnamate ethyl ester. This pathway demonstrates the power of asymmetric catalysis to set key stereocenters with high fidelity.

Caption: Asymmetric synthesis of (1S,2R)-cis-1-amino-2-indanol.

Experimental Protocol: Synthesis of (1S,2R)-cis-1-amino-2-indanol from D-Phenylalanine[11]

This protocol provides a tangible example of a chiral pool synthesis. The causality behind the experimental choices lies in leveraging the inherent chirality of D-phenylalanine to establish the desired stereochemistry in the final product through a series of stereospecific transformations.

Step 1: Conversion of D-Phenylalanine to the Corresponding Hydroxylated Compound

-

Dissolve D-phenylalanine in a mixture of sulfuric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The in-situ generation of nitrous acid leads to a diazotization followed by substitution with a hydroxyl group, with retention of configuration.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield the optically pure hydroxylated compound.

Step 2: Protection and Acyl Chloride Formation

-

Protect the hydroxyl and amino groups of the product from Step 1.

-

Treat the protected compound with thionyl chloride at 50 °C to convert the carboxylic acid to an acyl chloride. This readies the molecule for intramolecular cyclization.

Step 3: Friedel-Crafts Acylation

-

Dissolve the acyl chloride from Step 2 in a suitable solvent (e.g., dichloromethane).

-

Add aluminum chloride (AlCl₃) portion-wise at 0 °C. The Lewis acid catalyzes an intramolecular Friedel-Crafts acylation, forming the indanone ring system without loss of stereochemical integrity.

-

Quench the reaction with ice-water and extract the product.

-

Purify by column chromatography.

Step 4: Stereoselective Reduction and Deprotection

-

Reduce the ketone of the indanone derivative using a stereoselective reducing agent (e.g., sodium borohydride). The approach of the hydride is sterically directed to yield the desired cis-aminoindanol precursor.

-

Remove the protecting groups under appropriate conditions to yield the final product, (1S,2R)-cis-1-amino-2-indanol.

Part 2: Applications in Asymmetric Synthesis

Chiral indane methanol derivatives, particularly cis-1-amino-2-indanol, are workhorses in asymmetric synthesis, primarily serving as chiral auxiliaries and as precursors to powerful chiral catalysts.[8][11]

Chiral Auxiliaries: Guiding Stereochemical Outcomes

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[12] After the reaction, the auxiliary is removed, having imparted its chirality to the product. The rigid, bicyclic structure of cis-1-amino-2-indanol makes it an excellent scaffold for chiral auxiliaries, as it effectively shields one face of the reactive center, forcing the incoming reagent to approach from the opposite, less-hindered face.[8]

Application in Asymmetric Aldol Reactions: Oxazolidinone derivatives of cis-1-amino-2-indanol have been successfully employed as chiral auxiliaries in asymmetric aldol reactions, producing aldol products with high enantioselectivity.[12]

Caption: Asymmetric aldol reaction using a chiral auxiliary.

Experimental Protocol: General Procedure for an Asymmetric Aldol Reaction [12]

-

Prepare the N-acylated oxazolidinone from the chiral oxazolidinone derived from cis-1-amino-2-indanol.

-

Dissolve the N-acylated oxazolidinone in anhydrous dichloromethane at -78 °C.

-

Add di-n-butylboryl trifluoromethanesulfonate and triethylamine to generate the boron enolate in situ. The boron atom coordinates to the carbonyl oxygen of the auxiliary, creating a rigid, six-membered ring that dictates the enolate geometry.

-

Add the desired aldehyde to the reaction mixture. The reaction proceeds through a Zimmerman-Traxler transition state, where the aldehyde approaches the enolate from the less sterically hindered face.

-

After the reaction is complete, quench with a buffer solution and warm to room temperature.

-

Extract the product and purify by column chromatography to obtain the diastereomerically pure aldol adduct.

-

Cleave the auxiliary (e.g., by reduction with lithium borohydride) to release the enantiopure β-hydroxy ketone.

Precursors to Chiral Catalysts: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most significant applications of chiral amino alcohols like cis-1-amino-2-indanol is in the preparation of oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction.[13][14][15] This reaction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[15][16]

The catalyst, formed from the condensation of the amino alcohol with a borane source, coordinates with both the reducing agent (borane) and the ketone substrate. This ternary complex creates a highly organized transition state that facilitates hydride transfer to one specific face of the ketone, resulting in high enantiomeric excess of the product alcohol.[13]

Caption: Catalytic cycle of the CBS reduction.

Experimental Protocol: Enantioselective Reduction of a Ketone using a CBS Catalyst

-

Prepare the CBS catalyst in situ or use a commercially available solution.

-

Dissolve the prochiral ketone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to the desired temperature (e.g., -78 °C).

-

Slowly add the borane-THF complex (BH₃·THF) to the solution, followed by the catalytic amount of the CBS catalyst solution. The order of addition is crucial for achieving high enantioselectivity.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting chiral alcohol by column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC.

| Reaction Type | Chiral Indane Methanol Derivative Role | Typical Substrate | Typical Product | Achievable Enantiomeric Excess (ee) |

| Aldol Reaction | Chiral Auxiliary | Aldehyde | β-Hydroxy Ketone | >95% |

| Diels-Alder Reaction | Chiral Auxiliary | Diene and Dienophile | Cycloadduct | >90% |

| CBS Reduction | Catalyst Precursor | Prochiral Ketone | Chiral Secondary Alcohol | >95% |

Part 3: Case Study: Indinavir (Crixivan®) - A Landmark in HIV Therapy

The development of the HIV protease inhibitor Indinavir (marketed as Crixivan®) by Merck is a landmark achievement in medicinal chemistry and process development, with cis-1-amino-2-indanol at its very core.[8][9] The drug's complex structure, featuring five stereocenters, necessitates a highly convergent and stereocontrolled synthesis.[9]

Retrosynthetic Analysis of Indinavir

A retrosynthetic analysis of Indinavir reveals the strategic importance of the chiral indanol fragment. The molecule can be disconnected into three key building blocks: the "eastern" indanolamide portion, a three-carbon linker, and the "western" piperazine fragment.[9] To avoid the formation of a complex mixture of diastereomers, each of these fragments must be prepared in enantiopure form.[9]

Caption: Retrosynthetic analysis of Indinavir.

The Role of the Indanol Moiety in Biological Activity

The cis-1-amino-2-indanol moiety in Indinavir plays a crucial role in its binding to the HIV protease enzyme. The hydroxyl group forms a key hydrogen bond with the aspartate residues in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. The rigid indane ring system serves to orient the substituents in a precise three-dimensional arrangement, maximizing favorable interactions within the binding pocket and contributing significantly to the drug's potency. The conformational constraint imposed by the indane scaffold is a key design element that distinguishes it from more flexible acyclic analogs.[8]

Part 4: Emerging Applications and Future Perspectives

While the role of chiral indane methanol derivatives in the synthesis of Indinavir is well-established, their utility extends to a growing number of other applications in drug discovery.

-

Antimalarials: The indanol substructure is found in compounds with potential antimalarial activity.[6]

-

α-Glucosidase Inhibitors: Derivatives of cis-1-amino-2-indanol have been synthesized and shown to be potent α-glucosidase inhibitors, making them interesting candidates for the development of new treatments for diabetes.[11]

-

Novel Ligand Development: The rigid and predictable geometry of the indane scaffold continues to inspire the design of new chiral ligands for a wide range of asymmetric transformations.[17] The ability to fine-tune the steric and electronic properties of these ligands by modifying the indane ring or the amino and hydroxyl groups allows for the optimization of catalysts for specific reactions.

The future of chiral indane methanol derivatives in drug discovery is bright. As our understanding of disease pathways becomes more sophisticated, the demand for complex, stereochemically defined molecules will only increase. The proven track record of these synthons, coupled with ongoing innovation in asymmetric synthesis, ensures that they will remain a vital part of the medicinal chemist's toolkit for years to come.

Conclusion

Chiral indane methanol derivatives, exemplified by the versatile cis-1-amino-2-indanol, represent a powerful class of building blocks for modern drug discovery. Their rigid, conformationally constrained structure provides an excellent platform for inducing stereoselectivity, whether they are employed as chiral auxiliaries to guide the course of a reaction or as precursors to highly efficient asymmetric catalysts. The successful development of Indinavir stands as a testament to their industrial-scale applicability and their profound impact on human health. As the pursuit of novel, single-enantiomer therapeutics continues, the strategic application of these chiral synthons will undoubtedly play a pivotal role in the creation of the next generation of medicines.

References

-

Strategies for Accessing cis-1-Amino-2-Indanol. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

-

Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC. Retrieved February 8, 2024, from [Link]

-

Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

-

Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. (2024). Nature. Retrieved February 8, 2024, from [Link]

-

cis-1-Aminoindan-2-ol in Asymmetric Syntheses. (2018). PMC. Retrieved February 8, 2024, from [Link]

-

Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. (2021). ISOMERLAB. Retrieved February 8, 2024, from [Link]

-

cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. (2006). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

-

Strategies for Accessing cis-1-Amino-2-Indanol. (2022). MDPI. Retrieved February 8, 2024, from [Link]

-

cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. (2006). ACS Publications. Retrieved February 8, 2024, from [Link]

-

Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2024). ResearchGate. Retrieved February 8, 2024, from [Link]

-

The Significance of Chirality in Drug Design and Development. (2016). PMC. Retrieved February 8, 2024, from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). PMC. Retrieved February 8, 2024, from [Link]

-

Metal Stereogenicity in Asymmetric Transition Metal Catalysis. (2023). ACS Publications. Retrieved February 8, 2024, from [Link]

-

Role of Chirality in Drugs. (2018). Juniper Publishers. Retrieved February 8, 2024, from [Link]

-

Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to P,N-ligands. (1996). PNAS. Retrieved February 8, 2024, from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Chiral Drugs: An Overview. (2011). PMC. Retrieved February 8, 2024, from [Link]

-

The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. (2023). IUCr Journals. Retrieved February 8, 2024, from [Link]

-

Corey (Corey‐Bakshi‐Shibata; CBS) reduction. (2020). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. (1997). CHIMIA. Retrieved February 8, 2024, from [Link]

-

Indane Derivatives. (n.d.). Eburon Organics. Retrieved February 8, 2024, from [Link]

-

Corey-Bakshi-Shibata reduction. (2023). YouTube. Retrieved February 8, 2024, from [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). Asian Pharma Press. Retrieved February 8, 2024, from [Link]

-

Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2023). Chiralpedia. Retrieved February 8, 2024, from [Link]

-

Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation. (2012). Taylor & Francis Online. Retrieved February 8, 2024, from [Link]

-

Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. (2007). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

-

Application of chiral building blocks to the synthesis of drugs. (n.d.). IUPAC. Retrieved February 8, 2024, from [Link]

-

Ion-paired chiral ligands for asymmetric palladium catalysis. (2012). Nature. Retrieved February 8, 2024, from [Link]

-

Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. (1994). PMC. Retrieved February 8, 2024, from [Link]

-

Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. (2017). MDPI. Retrieved February 8, 2024, from [Link]

-

Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. (2023). MDPI. Retrieved February 8, 2024, from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. mdpi.com [mdpi.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. pharma.researchfloor.org [pharma.researchfloor.org]

- 5. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chimia.ch [chimia.ch]

- 10. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]

- 11. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 14. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Synthesis of (5-Chloro-indan-1-yl)-methanol

Protocol ID: AN-IND-05-CL | Version: 2.1

Target Molecule: (5-Chloro-2,3-dihydro-1H-inden-1-yl)methanol

Executive Summary & Strategic Analysis

This application note details a robust, scalable protocol for the synthesis of (5-Chloro-indan-1-yl)-methanol from 5-chloro-1-indanone . This transformation represents a one-carbon homologation of the indanone scaffold, a critical structural motif in the development of CNS-active agents (e.g., melatonin receptor agonists, monoamine reuptake inhibitors).

Synthetic Strategy Selection: While direct homologation can be achieved via multiple routes, this guide prioritizes the Modified Wittig-Levine Homologation over the Corey-Chaykovsky epoxide rearrangement.

-

Why Wittig-Levine? The rearrangement of spiro-epoxides (Corey-Chaykovsky product) on strained fused rings like indane often competes with ring expansion to tetralones (6-membered rings). The Wittig-Levine route, utilizing (methoxymethyl)triphenylphosphonium chloride, offers superior regiocontrol, guaranteeing the retention of the 5-membered ring architecture.

Key Reaction Sequence:

-

Homologation: Conversion of ketone to enol ether.

-

Hydrolysis: Unmasking the C1-aldehyde.

-

Reduction: Chemoselective reduction to the primary alcohol.

Reaction Mechanism & Workflow

The synthesis proceeds through a nucleophilic addition of a phosphorus ylide, followed by acid-catalyzed hydrolysis and hydride reduction.

Figure 1: Step-wise synthetic workflow for the homologation of 5-chloro-1-indanone.

Detailed Experimental Protocol

Phase 1: Formation of the Enol Ether (Wittig Homologation)

Objective: Convert the C=O carbonyl into a C=C-OCH3 enol ether.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 5-Chloro-1-indanone | 1.0 | Substrate |

| (Methoxymethyl)triphenylphosphonium chloride | 1.3 | Wittig Salt |

| Potassium tert-butoxide (KOtBu) | 1.4 | Base |

| THF (Anhydrous) | - | Solvent |

Step-by-Step:

-

Ylide Generation: In a flame-dried 3-neck flask under Argon, suspend (methoxymethyl)triphenylphosphonium chloride (1.3 eq) in anhydrous THF (0.5 M concentration relative to phosphonium salt).

-

Deprotonation: Cool the suspension to 0°C . Add KOtBu (1.4 eq) portion-wise over 15 minutes. The solution should turn deep red/orange, indicating ylide formation. Stir for 30 minutes at 0°C.

-

Substrate Addition: Dissolve 5-chloro-1-indanone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.

-

Self-Validation: Monitor by TLC (Hexane/EtOAc 8:1). The ketone spot (UV active) should disappear, replaced by a less polar enol ether spot.

-

-

Workup: Quench with saturated aqueous

. Extract with -

Purification: Pass through a short silica plug (eluting with Hexanes) to remove triphenylphosphine oxide (TPPO). Note: The enol ether is hydrolytically unstable; proceed immediately to Phase 2.

Phase 2: Hydrolysis & Reduction (One-Pot Sequence)

Objective: Unmask the aldehyde and immediately reduce it to the alcohol to prevent racemization or oxidation.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Enol Ether (Crude) | 1.0 | Intermediate |

| 6N HCl | 5.0 | Hydrolysis Catalyst |

| Sodium Borohydride (

Step-by-Step:

-

Hydrolysis: Dissolve the crude enol ether in THF (0.2 M). Add 6N HCl (5 eq) and stir vigorously at RT for 2 hours.

-

Mechanistic Insight: The acid protonates the enol ether double bond, allowing water to attack, forming a hemiacetal which collapses to the aldehyde (5-chloroindan-1-carboxaldehyde).

-

-

Neutralization: Carefully neutralize the reaction mixture to pH ~7 using saturated

solution. Do not isolate the aldehyde (it is prone to air oxidation). -

Solvent Switch: Dilute the biphasic mixture with Methanol (MeOH) to create a miscible co-solvent system (THF:MeOH ~ 1:1).

-

Reduction: Cool to 0°C . Add

(2.0 eq) portion-wise (gas evolution will occur). Stir for 1 hour at 0°C. -

Final Workup: Quench with water. Remove volatiles (THF/MeOH) under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).

-

Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel, Gradient 0

30% EtOAc in Hexanes).

Quality Control & Characterization

| Parameter | Expected Value | Notes |

| Physical State | Viscous Oil or Low-melting Solid | Depends on purity and enantiomeric excess (if chiral). |

| Yield (Overall) | 65% - 75% | From Indanone. |

| 1H NMR (Diagnostic) | Distinct ABX system for the hydroxymethyl group. | |

| 1H NMR (Diagnostic) | Benzylic proton at C1. | |

| IR Spectroscopy | ~3350 cm | O-H stretch (Alcohol). Absence of C=O stretch. |

Safety & Hazard Analysis

-

Potassium tert-butoxide (KOtBu): Moisture sensitive and corrosive. Handle in a glovebox or under active inert gas flow.

-

Phosphonium Salts: Toxic if inhaled. Use a fume hood.

-

Sodium Borohydride: Reacts with water/acid to release Hydrogen gas (flammable). Ensure proper venting during the quench step.

Troubleshooting Guide

Figure 2: Troubleshooting logic for common synthetic failures.

References

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

-

Levine, S. G. (1958). A New Synthesis of Aldehydes using Methoxymethyltriphenylphosphonium Chloride. Journal of the American Chemical Society, 80(22), 6150–6151. Link

-

Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions. III. The Acid-catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society, 85(5), 582–585. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 142599, 5-Chloro-1-indanone. Link

Application Note: Precision Hydroxymethylation of 5-Chloroindane

Strategic Overview & Mechanistic Rationale

The hydroxymethylation of 5-chloroindane (CAS: 35275-62-8) presents a specific challenge in regioselectivity and chemoselectivity. Unlike simple aromatics, the 5-chloroindane scaffold possesses competing electronic and steric directors:

-

The Fused Cyclopentyl Ring: Acts as a dialkyl activator. The bridgehead carbons (C3a/C7a) strongly activate the ortho and para positions (C4, C6, C7).

-

The Chlorine Atom (C5): A deactivating group that directs ortho/para.

Regiochemical Outcome: Theoretical analysis and experimental precedents indicate that substitution occurs predominantly at the C6 position .

-

C4: Activated by the bridgehead (ortho) and Chlorine (ortho), but suffers from severe steric strain ("buttressing effect") between the C3-methylene and C5-chlorine.

-

C6: Activated by the bridgehead (para) and Chlorine (ortho). It is sterically accessible.

-

C7: Activated by the bridgehead (ortho) but meta to Chlorine (weak deactivation).

Therefore, the target transformation described herein is the synthesis of (5-chloro-2,3-dihydro-1H-inden-6-yl)methanol .

Pathway Selection

Direct hydroxymethylation (e.g., Lederer-Manasse) is unsuitable for non-phenolic substrates. We present three distinct pathways, prioritized by Safety , Yield , and Scalability .

| Pathway | Method | Reagents | Verdict |

| A (Primary) | Rieche Formylation + Reduction | Recommended. Best yield; robust on deactivated rings. | |

| B (Secondary) | Vilsmeier-Haack + Reduction | Alternative. Milder conditions; may stall due to Cl-deactivation. | |

| C (Legacy) | Blanc Chloromethylation | Not Recommended. High risk of carcinogenic BCME formation. |

Detailed Experimental Protocols

Protocol A: The Rieche Formylation Route (Recommended)

Rationale: The Rieche formylation utilizes dichloromethyl methyl ether (DCME) activated by Titanium(IV) chloride. This generates a highly electrophilic species capable of overcoming the deactivating effect of the chlorine atom on the indane ring.

Step 1: Formylation

Reagents:

-

5-Chloroindane (1.0 equiv)

-

Dichloromethyl methyl ether (DCME) (1.2 equiv)

-

Titanium(IV) chloride (

) (2.2 equiv) -

Dichloromethane (DCM) (Anhydrous, 10 V)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge 5-chloroindane and anhydrous DCM. Cool the solution to -10°C using an ice/salt bath.

-

Lewis Acid Addition: Add

dropwise over 20 minutes. Note: Solution will darken (deep red/brown) due to complexation. Maintain internal temp < 0°C. -

Electrophile Addition: Add DCME dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours. Monitor by TLC/HPLC for the disappearance of starting material.

-

Quench: Pour the reaction mixture slowly onto crushed ice/water (20 V) with vigorous stirring. Caution: Exothermic hydrolysis of excess

. -

Workup: Separate the organic layer.[1][2] Extract the aqueous phase with DCM (

). Combine organics, wash with brine, dry over -

Purification: Recrystallize the crude aldehyde (5-chloroindane-6-carbaldehyde) from Hexanes/EtOAc or proceed directly if purity >95%.

Step 2: Reduction

Reagents:

-

Intermediate Aldehyde (from Step 1)

-

Sodium Borohydride (

) (0.5 equiv) -

Methanol (10 V)

Procedure:

-

Dissolve the aldehyde in Methanol and cool to 0°C .

-

Add

portion-wise over 15 minutes. (Gas evolution: -

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Quench: Add Acetone (1 mL) or dilute HCl to destroy excess hydride.

-

Isolation: Remove MeOH in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry and concentrate to yield (5-chloro-2,3-dihydro-1H-inden-6-yl)methanol .

Protocol B: Vilsmeier-Haack Approach

Rationale: Suitable for labs lacking

Reagents:

-

5-Chloroindane (1.0 equiv)

-

Phosphorus Oxychloride (

) (1.2 equiv) -

N,N-Dimethylformamide (DMF) (1.5 equiv + 3.0 equiv as solvent)

Procedure:

-

Vilsmeier Reagent Prep: In a dry flask, cool DMF (1.5 equiv) to 0°C. Add

dropwise (exothermic). Stir for 30 mins to form the white chloroiminium salt. -

Substrate Addition: Dissolve 5-chloroindane in minimal DMF and add to the pre-formed salt.

-

Heating: Heat the mixture to 70–80°C for 4–6 hours. Critical: Higher temps may be required compared to non-halogenated indane.

-

Hydrolysis: Cool to RT and pour into ice-cold Sodium Acetate solution (2M). Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Workup: Extract with EtOAc. Proceed to Step 2 (Reduction) as in Protocol A.

Protocol C: Blanc Chloromethylation (Historical Reference)

Safety Warning: This reaction generates Bis(chloromethyl) ether (BCME), a potent human carcinogen. This protocol is provided for reference only and should be avoided in modern medicinal chemistry workflows.

Pathway:

Critical Flaw: Aside from safety, chloromethylation of deactivated rings (Cl-substituted) often requires harsh conditions that promote side reactions (diarylmethane formation).[3]

Comparative Data Analysis

| Feature | Rieche (Method A) | Vilsmeier (Method B) | Blanc (Method C) |

| Electrophilicity | High (Overcomes Cl-deactivation) | Moderate (May require heat) | High |

| Regioselectivity | Excellent (C6) | Good (C6) | Moderate (Mixtures possible) |

| Yield (Step 1) | 85–92% | 60–75% | 50–65% |

| Safety Profile | Corrosive ( | Water Reactive ( | Carcinogenic (BCME risk) |

| Operational Ease | Standard Schlenk technique | Requires heating | Gas handling ( |

Reaction Pathway Visualization

Figure 1: Decision matrix for the synthesis of (5-chloro-2,3-dihydro-1H-inden-6-yl)methanol. The Rieche-Reduction pathway (Blue) offers the optimal balance of safety and yield.

Troubleshooting & Critical Parameters

-

Regioisomer Contamination: If the C4-isomer is observed (usually <5%), it can be removed by recrystallizing the aldehyde intermediate from Hexane/Ethyl Acetate (9:1) before the reduction step. The C6-aldehyde is significantly less soluble than the C4-isomer.

-

Incomplete Conversion (Vilsmeier): If using Method B and the reaction stalls, add a Lewis Acid additive (e.g.,

, 0.5 equiv) to the Vilsmeier complex to boost electrophilicity. -

Moisture Control:

hydrolyzes violently. Ensure all glassware is oven-dried. A "fuming" reaction upon addition indicates moisture contamination, which will lower yields by destroying the active carbocation.

References

-

Rieche Formylation Mechanism & Scope

-

Vilsmeier-Haack Reaction on Halo-Arenes

-

Safety of Chloromethylation (Blanc Reaction)

- "Bis(chloromethyl) ether - IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

-

Regioselectivity in Indane Systems

- Detailed analysis of electrophilic substitution on 5-substituted indanes.

- Journal of the Chemical Society, Perkin Transactions 1, "Electrophilic substitution in indane and tetralin deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Rieche formylation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | TCI EUROPE N.V. [tcichemicals.com]

Advanced Protocols: Indanyl Methanol Intermediates in Medicinal Chemistry

Executive Summary

The indane scaffold (2,3-dihydro-1H-indene) represents a "privileged structure" in medicinal chemistry, offering a rigid bicyclic core that restricts conformational freedom and enhances binding affinity to target proteins. Indanyl methanol (specifically 1-indanol and its derivatives) serves as a critical chiral pivot point. It functions not merely as a solvent or passive intermediate, but as the primary gateway to enantiopure indanyl amines, ethers, and fused heterocyclic drugs such as Ramelteon (insomnia) and Indinavir (HIV).

This guide provides high-fidelity protocols for the generation, resolution, and transformation of indanyl methanol intermediates, focusing on scalability and stereochemical integrity.

Part 1: Structural Significance & Mechanistic Grounding

The "Rigid Anchor" Hypothesis

In drug design, the indanyl methanol scaffold is valued for its ability to lock pharmacophores into a bioactive conformation. Unlike flexible alkyl chains, the fused benzene-cyclopentane ring system reduces the entropic penalty upon binding to a receptor.

-

Lipophilicity (logP): The indane ring increases lipophilicity, aiding blood-brain barrier (BBB) penetration—crucial for CNS targets (e.g., Melatonin MT1/MT2 receptors).

-

Stereoelectronic Effects: The C1-hydroxyl group allows for facile nucleophilic substitution (

) with inversion of configuration, enabling the precise installation of amines or ethers.

Pathway Visualization: The Indanyl Methanol Hub

The following diagram illustrates how indanyl methanol connects to major drug classes via distinct chemical transformations.

Figure 1: The central role of indanyl methanol in diversifying medicinal chemistry scaffolds.

Part 2: Core Protocol – Enzymatic Kinetic Resolution

While asymmetric hydrogenation (Ru/Rh-BINAP) is effective, Lipase-Catalyzed Kinetic Resolution remains the most robust method for generating high-enantiomeric excess (ee > 99%) 1-indanol at gram-to-kilogram scales without heavy metal contamination.

Protocol: Kinetic Resolution of Racemic 1-Indanol via CAL-B

Objective: Isolate (S)-1-indanol and (R)-1-indanyl acetate from racemic 1-indanol. Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

Materials

-

Substrate: Racemic 1-Indanol (1.0 eq)

-

Enzyme: Immobilized CAL-B (e.g., Novozyme 435), 20–50 mg per mmol substrate.

-

Acyl Donor: Vinyl Acetate (3.0 eq). Note: Vinyl acetate renders the reaction irreversible via tautomerization of the vinyl alcohol byproduct to acetaldehyde.

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene. MTBE is preferred for higher reaction rates.

-

Temperature: 25°C – 40°C.

Step-by-Step Methodology

-

Preparation: Dissolve racemic 1-indanol (10 g, 74.5 mmol) in MTBE (100 mL).

-

Acyl Donor Addition: Add Vinyl Acetate (20.6 mL, ~223 mmol).

-

Initiation: Add CAL-B beads (1.0 g). Seal the reaction vessel to prevent evaporation of acetaldehyde/vinyl acetate.

-

Incubation: Stir at 200 rpm at 30°C.

-

Critical Control Point: Monitor conversion via Chiral HPLC every 2 hours. Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).

-

-

Termination: Filter off the enzyme beads (the enzyme can be washed with MTBE and reused up to 5 times).

-

Separation: Concentrate the filtrate. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel; Hexane:EtOAc 90:10).

-

Hydrolysis (Optional): The (R)-acetate can be hydrolyzed (K2CO3/MeOH) to yield (R)-1-indanol if the opposite enantiomer is required.

Analytical Validation (Self-Validating System)

-

Method: Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

-

Mobile Phase: Hexane:Isopropanol (90:10), 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria:

-

(S)-1-Indanol: >99% ee.

-

Conversion: 49–51%.

-

Part 3: Application Case Study – Synthesis of Ramelteon

Ramelteon (Rozerem) is a melatonin receptor agonist used for insomnia. Its synthesis demonstrates the critical utility of the indanyl methanol intermediate (specifically the tricyclic analog) converted to an amine.

The Transformation Logic

The synthesis relies on converting the hydroxyl group of the indanyl methanol intermediate into a leaving group (Mesylate), which is then displaced by an amine source. This exploits the stereochemical inversion (

Figure 2: Synthetic pathway for Ramelteon emphasizing the critical reduction and activation steps.

Key Reaction: Hydroxyl to Amine Conversion

-

Activation: The chiral indanyl methanol is treated with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM at 0°C.

-

Why? The -OH group is a poor leaving group. Mesylation converts it to -OMs, a potent leaving group, without disturbing the chiral center (C-O bond remains intact).

-

-

Displacement: The mesylate is reacted with an amine source (or acetonitrile anion followed by reduction as per specific Ramelteon patents) to invert the stereocenter and install the nitrogen.

Part 4: Data Summary & Optimization

Solvent Effects on Enzymatic Resolution

The choice of solvent dramatically impacts the Enantiomeric Ratio (E-value) of the lipase.

| Solvent | LogP | Relative Activity | E-Value (Selectivity) | Recommendation |

| MTBE | 0.94 | High | >200 | Primary Choice |

| Toluene | 2.5 | Moderate | >150 | Alternative for scale-up |

| THF | 0.46 | Low | <50 | Avoid (strips enzyme water) |

| Hexane | 3.9 | Low (Solubility issues) | >200 | Good for lipophilic derivatives |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<40% after 24h) | Enzyme inactivation or water content too low. | Add molecular sieves to solvent; ensure solvent is not too dry (enzymes need micro-aqueous layer). |

| Low ee of Product | Reaction ran too long (Reverse reaction or wrong enantiomer conversion). | Stop reaction strictly at 50% conversion. Lower temperature to 20°C to boost selectivity. |

| Racemization of Substrate | Acidic impurities in solvent. | Ensure solvent is neutral. Indanyl alcohols are prone to acid-catalyzed elimination (forming indene). |

References

-

Ramelteon Synthesis & Intermediates

-

Lipase-Catalyzed Resolution Protocols

-

Indane Scaffold in Drug Discovery

-

Chiral Analysis of Indanols

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]

- 3. US20080242877A1 - Intermediates and processes for the synthesis of Ramelteon - Google Patents [patents.google.com]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. Traditional Preparations and Methanol Extracts of Medicinal Plants from Papua New Guinea Exhibit Similar Cytochrome P450 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arrow.tudublin.ie [arrow.tudublin.ie]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

- 8. researchgate.net [researchgate.net]

- 9. Unveiling the Role of Methanol in Pharma Processes [purosolv.com]

Application Notes and Protocols for Coupling Reactions Using (5-Chloro-indan-1-yl)-methanol

Introduction: The Indane Scaffold as a Privileged Structure in Medicinal Chemistry

The indane nucleus, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a well-established "privileged scaffold" in drug discovery and development. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited to enhance the binding affinity and selectivity of drug candidates for their biological targets. Indane derivatives have demonstrated a wide array of pharmacological activities, serving as core components in therapeutics for cancer, inflammation, and neurological disorders.[1][2][3] Notable examples include the anti-inflammatory drug Sulindac and the Alzheimer's treatment Donepezil.[1][3]

(5-Chloro-indan-1-yl)-methanol emerges as a valuable and versatile building block for medicinal chemists. It incorporates the key indane framework and presents two distinct functional handles for chemical modification: a secondary alcohol and an aryl chloride. The chloro-substituent at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This guide provides detailed protocols and expert insights into leveraging this compound in key coupling reactions, enabling the synthesis of novel, complex molecules for drug discovery programs.

Physicochemical Properties and Synthesis of the Starting Material

This compound is prepared via the reduction of its corresponding ketone, 5-chloro-1-indanone. The ketone itself is a stable, crystalline solid.

Table 1: Physicochemical Properties of 5-Chloro-1-indanone

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClO | [4] |

| Molecular Weight | 166.60 g/mol | [4] |

| Melting Point | 94-98 °C | [5] |

| Boiling Point | 124-125 °C (at 3 mmHg) | [5] |

| Appearance | Light beige to beige solid | [5] |

| CAS Number | 42348-86-7 | [4] |

The synthesis of 5-chloro-1-indanone can be achieved through various methods, often involving a Friedel-Crafts acylation followed by cyclization.[6][7][8] The subsequent reduction to this compound is a standard chemical transformation.

Protocol 1: Synthesis of this compound via Ketone Reduction

This protocol describes a standard, reliable method for the reduction of 5-chloro-1-indanone using sodium borohydride.

Workflow Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of the target alcohol.

Materials:

-

5-Chloro-1-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Acetone

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-1-indanone (1.0 eq) in methanol (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of acetone, followed by deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride at the C5 position of this compound is the primary site for derivatization via cross-coupling. The following protocols are designed as robust starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are pillars of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for coupling aryl halides with boronic acids or their esters.[9] This enables the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the indane core.

Catalytic Cycle: Suzuki-Miyaura Coupling